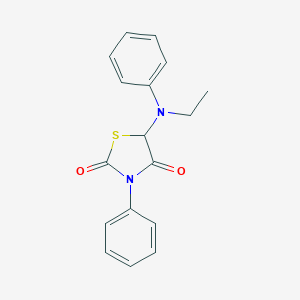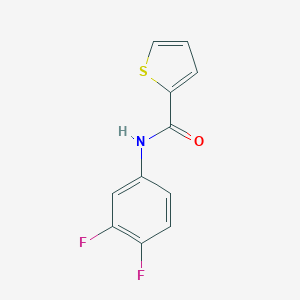amino]acetate](/img/structure/B259047.png)
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate, also known as MMSA, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been shown to have anti-inflammatory, antitumor, and antiviral properties. In
Mechanism of Action
The mechanism of action of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in various biological processes. For example, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of glucose and insulin in the blood, which may be beneficial for the treatment of diabetes. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to decrease the levels of triglycerides and cholesterol in the blood, which may be beneficial for the treatment of hyperlipidemia. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have neuroprotective effects by protecting neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in lab experiments is its broad range of pharmacological properties. It can be used to study various biological processes such as inflammation, cancer, and viral infections. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate. One area of research could be the development of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate derivatives with improved pharmacological properties. Another area of research could be the identification of the molecular targets of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in animal models and clinical trials. Finally, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate involves a series of chemical reactions starting from 8-hydroxyquinoline. The first step is the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected 8-hydroxyquinoline is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with methylamine to form Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate.
Scientific Research Applications
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been widely used in scientific research due to its various pharmacological properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have antiviral properties against HIV-1 and hepatitis C virus.
properties
Product Name |
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate |
|---|---|
Molecular Formula |
C19H18N2O4S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetate |
InChI |
InChI=1S/C19H18N2O4S/c1-14-8-10-16(11-9-14)26(23,24)21(13-18(22)25-2)17-7-3-5-15-6-4-12-20-19(15)17/h3-12H,13H2,1-2H3 |
InChI Key |
PUILJMFFDPUBFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)


